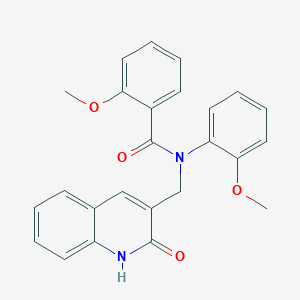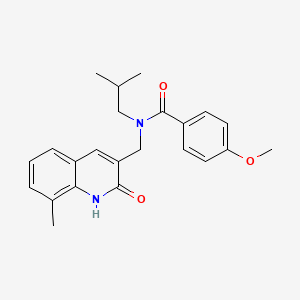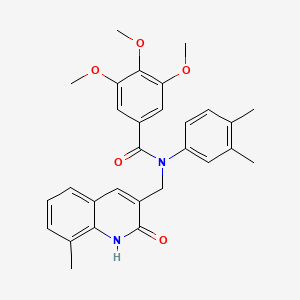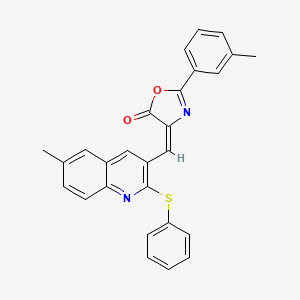
2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a receptor protein that plays an important role in the immune system, and its activation can lead to the production of pro-inflammatory cytokines. TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in various animal models, making it a promising candidate for the treatment of inflammatory diseases.
Wirkmechanismus
2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide works by inhibiting the TLR4 signaling pathway. TLR4 is a receptor protein that recognizes bacterial lipopolysaccharides (LPS) and activates a signaling cascade that leads to the production of pro-inflammatory cytokines. 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide binds to a specific site on TLR4 and prevents its activation, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines in various animal models of inflammation. This leads to a reduction in inflammation and improved disease outcomes. 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been shown to have a protective effect on various organs, including the liver and kidneys, in animal models of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is its specificity for TLR4 signaling, which allows for targeted inhibition of inflammation without affecting other immune functions. However, 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has a relatively short half-life and is rapidly metabolized in the body, which may limit its effectiveness in some situations.
Zukünftige Richtungen
Future research on 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide could focus on improving its pharmacokinetic properties to increase its effectiveness in vivo. Additionally, 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide could be studied in combination with other anti-inflammatory agents to determine if it has synergistic effects. Finally, 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide could be studied in other disease models, such as cancer, to determine if it has potential as a therapeutic agent in other contexts.
Synthesemethoden
The synthesis of 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with 2-hydroxy-6-methylquinoline-3-carboxaldehyde to form the final product, 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied in various animal models of inflammation, including sepsis, arthritis, and colitis. In these studies, 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease outcomes. 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been studied in human clinical trials for the treatment of sepsis and has shown promising results.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-11-12-22-17(13-16)14-18(23(28)26-22)15-27(19-7-3-2-4-8-19)24(29)20-9-5-6-10-21(20)25/h5-6,9-14,19H,2-4,7-8,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFLMIIUUADMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)





![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)